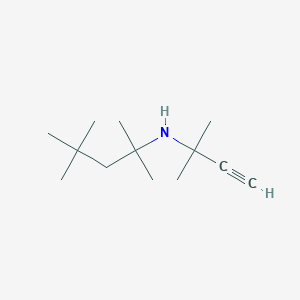
1,1-Dimethyl-N-tert-octylpropargylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-N-tert-octylpropargylamine is a chemical compound with the molecular formula C13H25N . Its molecular weight is 195.34 .
Physical And Chemical Properties Analysis
1,1-Dimethyl-N-tert-octylpropargylamine has a boiling point of 206°C (lit.) . Its density is 0.815 g/mL at 25°C (lit.) , and it has a refractive index of n 20/D 1.45 (lit.) .Applications De Recherche Scientifique
Thermophysical Property Measurements
Review of Thermophysical Property Measurements : This study provides detailed insights into the thermophysical properties of mixtures containing various ethers like methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME), and others, focusing on their binary and ternary mixtures with alkanes and alkanols. It offers a comprehensive review of the mixtures and properties studied, highlighting the significant data available and identifying gaps where further research is needed (Marsh et al., 1999).
Natural Bioactivities and Sources
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs : This review explores the natural sources and bioactivities of 2,4-Di-tert-butylphenol (2,4-DTBP), a toxic secondary metabolite produced by various organisms. Despite its autotoxic nature, the study delves into the extensive presence of 2,4-DTBP across a broad range of species and its significant bioactivities, offering insights into its potential physiological functions and implications (Zhao et al., 2020).
Toxicity and Health Impacts
Toxic Dimethylarginines Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA)
: This review discusses the toxic nature of asymmetric and symmetric dimethylarginine (ADMA and SDMA), highlighting their roles as uremic toxins that inhibit nitric oxide production. It reviews their pathological roles in various diseases, clinical conditions associated with elevated levels, and the current status of research on ADMA-lowering therapies (Tain & Hsu, 2017).
Environmental Impact and Pollution
Environmental Water Pollution, Endocrine Interference, and Ecotoxicity of 4-tert-Octylphenol : This paper reviews the activities of 4-tert-octylphenol in environmental waters, focusing on its endocrine interference and relevance to toxicities. It emphasizes the need for a comprehensive understanding of its endocrine activities to effectively address its presence in the environment and mitigate its harmful effects (Olaniyan et al., 2020).
Safety And Hazards
This compound has been classified with Hazard Codes Xi, indicating that it is irritating to eyes, respiratory system, and skin . The safety statements associated with it are 26-36, which recommend washing with plenty of water in case of contact with eyes and wearing suitable protective clothing . It has a WGK Germany classification of 3 .
Propriétés
IUPAC Name |
2,4,4-trimethyl-N-(2-methylbut-3-yn-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h1,14H,10H2,2-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJXALVCGOCHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(C)(C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408282 |
Source


|
| Record name | 1,1-Dimethyl-N-tert-octylpropargylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-N-tert-octylpropargylamine | |
CAS RN |
263254-99-5 |
Source


|
| Record name | 1,1-Dimethyl-N-tert-octylpropargylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 263254-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

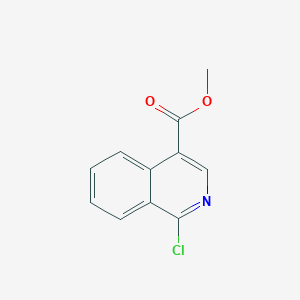
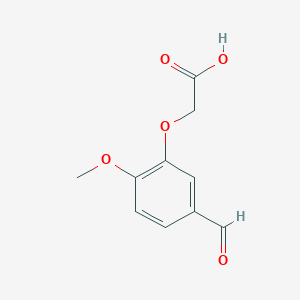

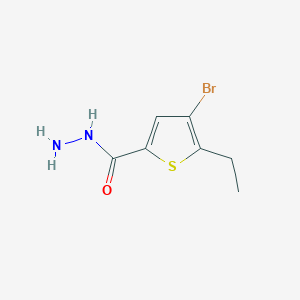
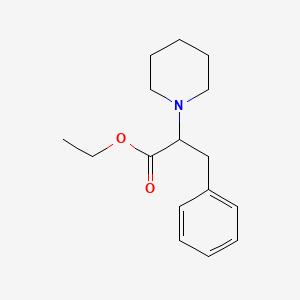
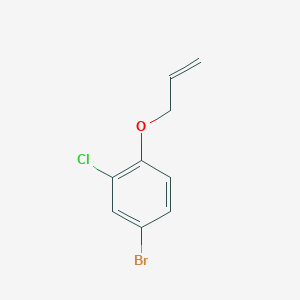
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
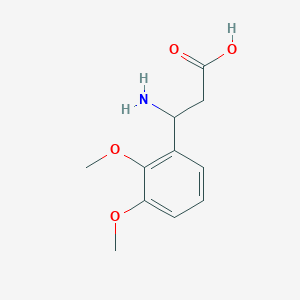
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
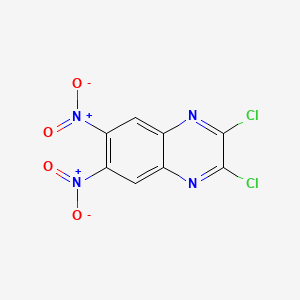
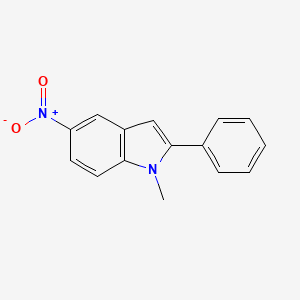
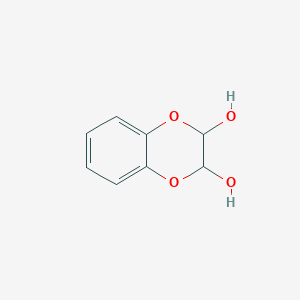
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)
